cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)]
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Overview
Description
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is a cyclic peptide compound. Cyclic peptides are known for their stability and resistance to enzymatic degradation, making them valuable in various scientific and industrial applications. This particular compound is composed of several amino acids, each contributing to its unique structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents such as carbodiimides or uronium salts to form reactive intermediates.
Coupling: The activated amino acids are coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.
Cyclization: Once the linear peptide is synthesized, it is cyclized to form the cyclic structure. This step often requires specific conditions to ensure the correct formation of the cyclic peptide.
Industrial Production Methods
Industrial production of cyclic peptides like cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves scaling up the SPPS process. This includes optimizing reaction conditions, using automated peptide synthesizers, and ensuring high purity and yield through purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: Substitution reactions can occur at specific functional groups within the peptide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, oxygen, or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in appropriate solvents.
Substitution: Nucleophiles or electrophiles in suitable solvents and temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] has several scientific research applications:
Chemistry: Used as a model compound to study peptide synthesis and cyclization.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential due to its stability and resistance to enzymatic degradation.
Industry: Utilized in the development of peptide-based materials and as a template for designing new cyclic peptides.
Mechanism of Action
The mechanism of action of cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] involves its interaction with specific molecular targets. The cyclic structure allows it to bind to proteins or enzymes with high affinity, potentially inhibiting their activity. The exact pathways and targets depend on the specific biological context and the structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
Cyclo(Ala-Leu): Another cyclic peptide with different amino acid composition.
Cyclo(Leu-Ala): Similar structure but different sequence of amino acids.
Cyclo(-RGDfK): A cyclic peptide with a different set of amino acids and biological activities.
Uniqueness
Cyclo[N(Me)Ala-D-OAbu(CN)-Leu(4R-5-Pr)-N(Me)Leu-Leu-N(Me)Trp(OMe)-Leu(4R-5-Pr)] is unique due to its specific sequence and modifications, such as the presence of N-methylated amino acids and cyanide groups
Properties
Molecular Formula |
C53H84N8O9 |
---|---|
Molecular Weight |
977.3 g/mol |
IUPAC Name |
3-[(2R,5S,8S,11S,14S,17S,20S)-14-[(1-methoxyindol-3-yl)methyl]-7,13,19,20-tetramethyl-5,17-bis[(2R)-2-methylhexyl]-8,11-bis(2-methylpropyl)-3,6,9,12,15,18,21-heptaoxo-1-oxa-4,7,10,13,16,19-hexazacyclohenicos-2-yl]propanenitrile |
InChI |
InChI=1S/C53H84N8O9/c1-14-16-21-35(7)29-41-50(65)58(10)37(9)53(68)70-46(25-20-26-54)49(64)57-42(30-36(8)22-17-15-2)52(67)59(11)44(28-34(5)6)47(62)55-40(27-33(3)4)51(66)60(12)45(48(63)56-41)31-38-32-61(69-13)43-24-19-18-23-39(38)43/h18-19,23-24,32-37,40-42,44-46H,14-17,20-22,25,27-31H2,1-13H3,(H,55,62)(H,56,63)(H,57,64)/t35-,36-,37+,40+,41+,42+,44+,45+,46-/m1/s1 |
InChI Key |
AUTCJYDBVLDXJU-DOXSKGAYSA-N |
Isomeric SMILES |
CCCC[C@@H](C)C[C@H]1C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)O[C@@H](C(=O)N1)CCC#N)C)C)C[C@H](C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
Canonical SMILES |
CCCCC(C)CC1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)OC(C(=O)N1)CCC#N)C)C)CC(C)CCCC)CC2=CN(C3=CC=CC=C32)OC)C)CC(C)C)CC(C)C)C |
Origin of Product |
United States |
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